1,3,2-ジオキサボロラン

説明

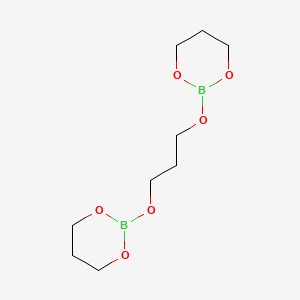

It is a cyclic ester formed from the reaction of boric acid and 1,3-propanediol . This compound is known for its unique chemical properties and applications in various fields.

科学的研究の応用

Trimethylene borate has several applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of boronic acids, which are important intermediates in various organic reactions such as Suzuki coupling.

Material Science: The compound is used in the preparation of boron-containing materials, which have applications in the development of advanced materials.

Radiation Dosimetry: Borate-based materials, including trimethylene borate, are used in thermoluminescent dosimeters for measuring radiation exposure.

準備方法

Synthetic Routes and Reaction Conditions

Trimethylene borate can be synthesized through the reaction of boric acid with 1,3-propanediol . The reaction typically involves heating the reactants under conditions where water is removed by azeotropic distillation . This method ensures the formation of the cyclic ester by driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of trimethylene borate follows similar principles but on a larger scale. The reactants are heated in large reactors, and the water produced during the reaction is continuously removed to drive the reaction forward . The product is then purified through distillation to obtain high-purity trimethylene borate.

化学反応の分析

Types of Reactions

Trimethylene borate undergoes various chemical reactions, including:

Substitution Reactions: It can react with Grignard reagents or organolithium compounds to form boronic acids.

Hydrolysis: The compound can be hydrolyzed to yield boric acid and 1,3-propanediol.

Common Reagents and Conditions

Grignard Reagents: Used in the formation of boronic acids from trimethylene borate.

Organolithium Compounds: Also used in the synthesis of boronic acids.

Aqueous Acid: Employed in the hydrolysis of trimethylene borate.

Major Products

Boronic Acids: Formed through reactions with Grignard reagents or organolithium compounds.

Boric Acid and 1,3-Propanediol: Produced through hydrolysis.

作用機序

The mechanism by which trimethylene borate exerts its effects is primarily through its ability to form boronic acids and esters. These compounds can interact with various molecular targets and pathways, particularly in organic synthesis and material science . The formation of boronic acids involves the reaction of trimethylene borate with nucleophiles such as Grignard reagents or organolithium compounds .

類似化合物との比較

Similar Compounds

Trimethyl borate: An organoboron compound with the formula B(OCH3)3.

Tetramethyl orthosilicate: Another organometallic compound used in similar applications.

Uniqueness

Trimethylene borate is unique due to its cyclic structure and the specific reactions it undergoes. Unlike trimethyl borate, which is a linear compound, trimethylene borate forms a cyclic ester, giving it distinct chemical properties and reactivity .

生物活性

Trimethylene borate, also known as trimethyl borate (TMB), is a boron-containing compound with significant biological activity. It is primarily recognized for its applications in organic synthesis and as a reagent in various chemical reactions. This article explores the biological activity of trimethylene borate, highlighting its pharmacological effects, potential therapeutic applications, and relevant case studies.

Trimethyl borate (TMB) has the molecular formula and is characterized by its low molecular weight and volatility. It is often utilized as a solvent and a reagent in organic chemistry due to its ability to form complexes with various substrates.

Biological Activity Overview

The biological activity of trimethylene borate can be categorized into several key areas:

- Antimicrobial Activity : TMB exhibits antimicrobial properties, making it a candidate for use as a fungicide and bactericide.

- Neuroprotective Effects : Preliminary studies suggest that TMB may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Cytotoxicity : Some studies indicate that TMB can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Trimethyl borate has been studied for its antimicrobial effects, particularly against fungal pathogens. In one study, the compound demonstrated significant antifungal activity against various strains of fungi, including Candida species. The mechanism of action involves disruption of the fungal cell membrane integrity.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 50 |

| Aspergillus niger | 12 | 50 |

| Staphylococcus aureus | 10 | 50 |

Neuroprotective Effects

Research indicates that trimethyl borate may offer neuroprotective benefits. A study involving neuronal cell cultures showed that TMB could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. The proposed mechanism involves modulation of signaling pathways associated with apoptosis.

Cytotoxicity Studies

Trimethyl borate has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The cytotoxic effects appear to be dose-dependent.

Case Study: Breast Cancer Cell Lines

In a controlled experiment, different concentrations of TMB were applied to MCF-7 breast cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results indicate a significant reduction in cell viability at higher concentrations of TMB.

The exact mechanisms by which trimethylene borate exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Formation of Boron Complexes : TMB can form complexes with various biomolecules, potentially altering their function.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), TMB may protect cells from oxidative damage.

- Interference with Cell Signaling Pathways : TMB may influence pathways involved in cell proliferation and apoptosis.

Safety and Toxicological Profile

Despite its promising biological activities, the safety profile of trimethylene borate must be considered. Animal studies have indicated potential nephrotoxicity at high exposure levels. The compound is classified as flammable and can cause irritation upon contact with skin or eyes.

Toxicity Summary

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation |

| Skin Contact | Irritation and dermatitis |

| Ingestion | Nausea, vomiting, renal impairment |

特性

IUPAC Name |

2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNHHPNJQSIEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)OCCCOB2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943167 | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20905-35-5 | |

| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。